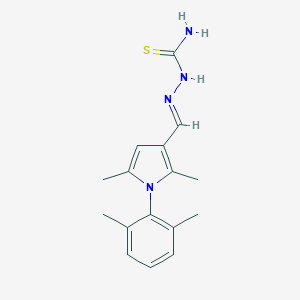![molecular formula C21H15IN2O3 B302320 N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302320.png)
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of various cancer cells, and its anti-inflammatory and antioxidant activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. These include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, research is needed to improve the solubility and stability of this compound, as well as to evaluate its toxicity in vivo. Finally, studies are needed to investigate the potential of this compound as a lead compound for the development of novel drugs.
Synthesemethoden
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using different methods, including the reaction of 2-hydrazinonaphthalene-1,4-dione with 3-iodo-4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The yield of this method was found to be 70-80%. Another method involves the reaction of 2-hydrazinonaphthalene-1,4-dione with 3-iodo-4-methoxybenzaldehyde in the presence of ethanol and sodium hydroxide. The yield of this method was found to be 85-90%.
Wissenschaftliche Forschungsanwendungen
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to possess antibacterial and antifungal activities.
Eigenschaften
Produktname |
N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C21H15IN2O3 |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15IN2O3/c1-26-19-8-6-13(10-17(19)22)12-23-24-21(25)20-11-16-15-5-3-2-4-14(15)7-9-18(16)27-20/h2-12H,1H3,(H,24,25)/b23-12+ |
InChI-Schlüssel |
KCWYBZLLXSUQOF-FSJBWODESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)
![N'-[(E)-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302260.png)